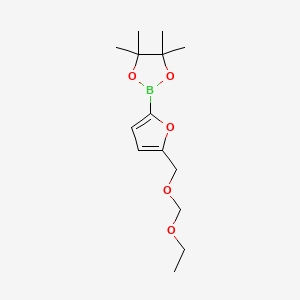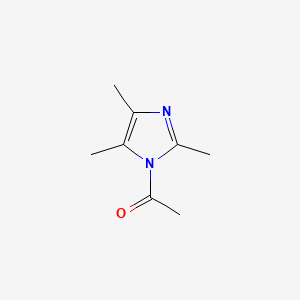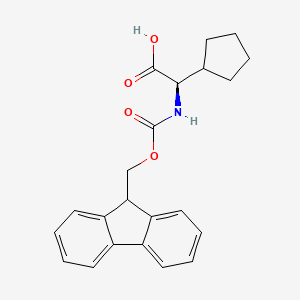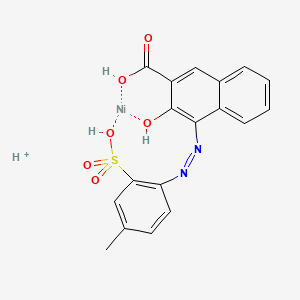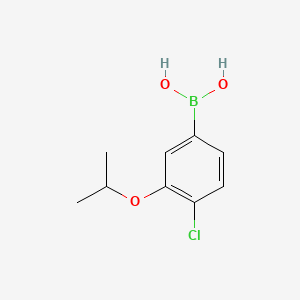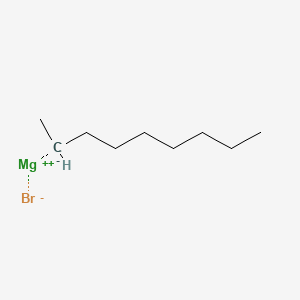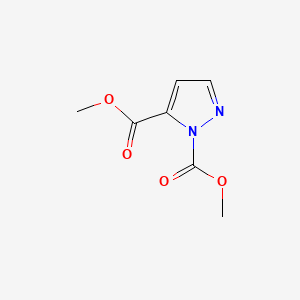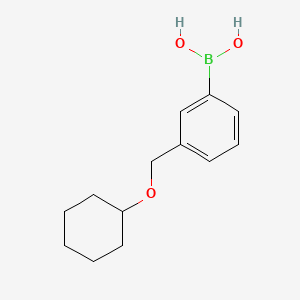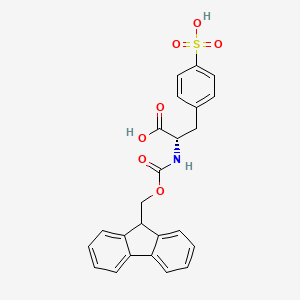
(S)-Fmoc-phenylalanine-4-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Fmoc-phenylalanine-4-sulfonic acid is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of phenylalanine and a sulfonic acid group attached to the para position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-phenylalanine-4-sulfonic acid typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Sulfonation: The protected phenylalanine is then subjected to sulfonation. This involves the introduction of a sulfonic acid group at the para position of the phenyl ring. This can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of phenylalanine are reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base.
Controlled Sulfonation: The protected phenylalanine is then sulfonated using industrial-grade sulfonating agents under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-Fmoc-phenylalanine-4-sulfonic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Phenylalanine: Removal of the Fmoc group yields phenylalanine-4-sulfonic acid.
Peptides: Coupling reactions yield peptides with the desired sequence.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
(S)-Fmoc-phenylalanine-4-sulfonic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.
Bioconjugation: The compound can be used to introduce sulfonic acid groups into peptides and proteins, enhancing their solubility and stability.
Drug Development: It is used in the synthesis of peptide-based drugs and as a building block for the development of novel therapeutics.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
作用机制
The mechanism of action of (S)-Fmoc-phenylalanine-4-sulfonic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The sulfonic acid group enhances the solubility and stability of the resulting peptides. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form peptides.
相似化合物的比较
Similar Compounds
Fmoc-phenylalanine: Similar to (S)-Fmoc-phenylalanine-4-sulfonic acid but lacks the sulfonic acid group.
Boc-phenylalanine: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-phenylalanine: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness
This compound is unique due to the presence of the sulfonic acid group, which enhances the solubility and stability of peptides. This makes it particularly useful in applications where these properties are desired, such as in the development of peptide-based drugs and bioconjugates.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQABOTKLHIEO-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

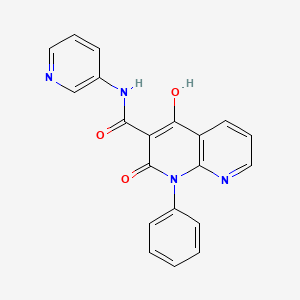
![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)

